molecular formula C8H5N3O B2455633 3-(pyridin-4-yl)-1H-pyrazol-5-ol CAS No. 78584-36-8

3-(pyridin-4-yl)-1H-pyrazol-5-ol

Cat. No.: B2455633
CAS No.: 78584-36-8
M. Wt: 159.14 g/mol
InChI Key: AEEHTGUVNRKXIP-UHFFFAOYSA-N
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Description

3-(pyridin-4-yl)-1H-pyrazol-5-ol is a heterocyclic compound that features a pyrazole ring substituted with a hydroxyl group and a pyridyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(pyridin-4-yl)-1H-pyrazol-5-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-pyridinecarboxaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized in the presence of a base to yield the desired pyrazole derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(pyridin-4-yl)-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to modify the pyrazole ring or the pyridyl group.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at the pyridyl or pyrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a pyrazole ketone, while substitution reactions can introduce various functional groups onto the pyrazole or pyridyl rings.

Scientific Research Applications

3-(pyridin-4-yl)-1H-pyrazol-5-ol has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(pyridin-4-yl)-1H-pyrazol-5-ol involves its interaction with specific molecular targets. The hydroxyl group and the nitrogen atoms in the pyrazole and pyridyl rings can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activity, receptor binding, and other cellular processes.

Comparison with Similar Compounds

Similar Compounds

    3-hydroxy-5-(4-pyridyl)pyridine: Similar structure but with a pyridine ring instead of a pyrazole ring.

    3-hydroxy-5-(4-pyridyl)-1H-pyrazoline: A reduced form of the pyrazole ring.

    3-(pyridin-4-yl)-1H-pyrazol-5-ol-4-carboxylic acid: Contains an additional carboxylic acid group.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

CAS No.

78584-36-8

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

5-pyridin-4-ylpyrazol-3-one

InChI

InChI=1S/C8H5N3O/c12-8-5-7(10-11-8)6-1-3-9-4-2-6/h1-5H

InChI Key

AEEHTGUVNRKXIP-UHFFFAOYSA-N

SMILES

C1=CN=CC=C1C2=CC(=O)NN2

Canonical SMILES

C1=CN=CC=C1C2=CC(=O)N=N2

solubility

not available

Origin of Product

United States

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